1-Methyl-5-nitro-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-5-nitro-1H-pyrazol-3-amine is a heterocyclic compound with a pyrazole ring structure. It is known for its versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-1H-pyrazol-3-amine typically involves the nitration of 1-Methyl-1H-pyrazol-3-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-nitro-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under basic conditions.
Major Products Formed
Reduction: The major product formed is 1-Methyl-5-amino-1H-pyrazol-3-amine.
Substitution: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Scientific Research Applications
1-Methyl-5-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-1-methyl-1H-pyrazole: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
1-Methyl-5-nitro-1H-pyrazol-3-amine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-methyl-5-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQCRCIOMGGFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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